molecular formula C11H14O3S B14614434 2-Phenoxyethyl (methylsulfanyl)acetate CAS No. 60359-66-2

2-Phenoxyethyl (methylsulfanyl)acetate

Cat. No.: B14614434
CAS No.: 60359-66-2
M. Wt: 226.29 g/mol
InChI Key: MGZHNMZBLPCXND-UHFFFAOYSA-N
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Description

Historical Perspectives on Phenoxyalkyl Esters and Methylsulfanyl-Containing Compounds

The story of 2-Phenoxyethyl (methylsulfanyl)acetate is rooted in the rich history of two distinct classes of organic compounds: phenoxyalkyl esters and methylsulfanyl-containing molecules. The exploration of phenoxyacetic acids and their derivatives began in the 1940s, largely driven by the discovery of their potent herbicidal activities. wikipedia.orgwikipedia.orgencyclopedia.pub Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) became cornerstone chemicals in modern agriculture, acting as synthetic auxins that induce uncontrolled growth in broadleaf weeds. wikipedia.orgencyclopedia.pub This early research established the phenoxyalkyl scaffold as a biologically active and synthetically accessible motif. The methods for creating phenoxyacetic acid esters were developed during this period, often involving the reaction of a phenol (B47542) with a haloacetic acid derivative. jocpr.comgoogle.com

Concurrently, the study of methylsulfanyl-containing compounds has a long and varied history, with early investigations tied to the understanding of naturally occurring sulfur compounds. The methylsulfanyl group (-SCH3), also known as the methylthio group, is a key component of the essential amino acid methionine, first isolated in 1921. wikipedia.org This highlighted the fundamental role of such moieties in biological systems. wikipedia.org In synthetic chemistry, thioethers, which include methylsulfanyl compounds, have been recognized for their unique reactivity and have been utilized as intermediates and functional groups in a wide array of applications. acs.orgcornell.edutaylorandfrancis.com The development of methods for forming carbon-sulfur bonds has been a continuous area of research, providing a toolbox for the synthesis of complex sulfur-containing molecules. cornell.edutaylorandfrancis.com

Structural Significance of the Phenoxyethyl and Methylsulfanyl Acetate (B1210297) Moieties

The chemical behavior and potential applications of this compound are intrinsically linked to the structural and electronic properties of its two primary components: the phenoxyethyl group and the methylsulfanyl acetate moiety.

The phenoxyethyl moiety consists of a phenyl ring linked to an ethyl group via an ether oxygen. This combination imparts a degree of conformational flexibility while also influencing the electronic environment of the ester. The phenoxy group, with its aromatic ring, can participate in π-stacking interactions and provides a site for further functionalization through electrophilic aromatic substitution. The ether linkage, while generally stable, can influence the reactivity of the adjacent ester group through inductive effects. The stability of phenoxyethyl esters towards hydrolysis can be influenced by substituents on the phenyl ring, with electron-withdrawing groups generally increasing the rate of hydrolysis. nih.govmdpi.com

The methylsulfanyl acetate moiety introduces a sulfur atom alpha to the carbonyl group of the ester. The presence of the methylsulfanyl group (-SCH3) significantly impacts the electronic and steric characteristics of the acetate. The sulfur atom is less electronegative than oxygen and possesses lone pairs of electrons that can influence the reactivity of the carbonyl group. This can affect the susceptibility of the ester to nucleophilic attack. nih.govnih.gov Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a handle for further chemical transformations and modulation of the molecule's properties. acs.orgwikipedia.org The synthesis of α-methylsulfanyl fatty acids has been achieved through the reaction of lithium enolates with dimethyl disulfide, indicating a viable route to introduce this functionality. nih.gov

The interplay of these two moieties in this compound suggests a molecule with a unique balance of properties. The phenoxyethyl portion offers a scaffold for potential biological interactions or for tuning physical properties like solubility, while the methylsulfanyl acetate part introduces a reactive center with potential for further chemical modification.

Current Research Gaps and Future Directions in this compound Chemistry

Given the apparent novelty of this compound, significant research gaps exist. The primary and most immediate gap is the lack of fundamental data on its synthesis and characterization. A systematic investigation into efficient synthetic routes is a crucial first step. This could involve exploring the esterification of 2-phenoxyethanol (B1175444) with (methylsulfanyl)acetic acid or the reaction of a 2-phenoxyethyl halide with a salt of (methylsulfanyl)acetic acid.

Looking forward, several exciting research directions can be envisioned:

Exploration of Reactivity: A thorough investigation of the chemical reactivity of this compound is needed. This includes studying its stability under various conditions (acidic, basic, oxidative, reductive) and exploring the selective transformation of the methylsulfanyl group (e.g., oxidation to sulfoxide or sulfone) and the phenoxy ring (e.g., nitration, halogenation).

Biological Screening: Drawing inspiration from the biological activity of phenoxyacetic acid derivatives, screening this compound and its derivatives for various biological activities, such as herbicidal, antifungal, or pharmaceutical properties, could be a fruitful avenue. The presence of the sulfur atom may introduce novel biological interactions.

Polymer Chemistry: The molecule could serve as a functional monomer. Polymerization, either through the aromatic ring or by incorporating polymerizable groups, could lead to novel polymers with interesting thermal, optical, or mechanical properties. The thioether linkage could also impart unique characteristics to the resulting polymer backbone.

Coordination Chemistry: The oxygen and sulfur atoms in the molecule present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials.

Contextualization within Broader Organic Synthesis and Materials Science

In the broader context of organic synthesis , this compound represents a versatile building block. Phenoxyethyl esters can be used as intermediates, where the ester functionality can be hydrolyzed or transformed into other functional groups. organic-chemistry.orgfiveable.meorganic-chemistry.org The phenoxy group can act as a directing group in aromatic substitution reactions, and the entire phenoxyethyl group can be considered a protecting group for carboxylic acids under certain conditions. The methylsulfanyl group offers a handle for further synthetic manipulations, including the formation of sulfonium (B1226848) salts or elimination reactions to introduce unsaturation. The development of synthetic methods utilizing such bifunctional compounds contributes to the ever-expanding toolkit of organic chemists for constructing complex molecules. researchgate.netwiley.comfiveable.me

Within materials science , the incorporation of sulfur-containing compounds is a growing area of interest. Thioethers are known to have applications in functional materials due to the unique properties of the sulfur atom. acs.orgresearchgate.net For instance, thioether-functionalized materials have been explored for their ability to coordinate with heavy metals, suggesting potential applications in sensing and remediation. acs.org The presence of the aromatic phenoxy group in this compound could also contribute to the development of materials with interesting optical or electronic properties, such as fluorescence. acs.org Furthermore, organosulfur compounds, including the related pentafluorosulfanyl group, are being investigated for their utility in optoelectronic materials. rsc.org The combination of the phenoxy and methylsulfanyl moieties in a single molecule could lead to the design of novel liquid crystals, polymers, or functional coatings with tailored properties. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60359-66-2

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-phenoxyethyl 2-methylsulfanylacetate

InChI

InChI=1S/C11H14O3S/c1-15-9-11(12)14-8-7-13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

MGZHNMZBLPCXND-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenoxyethyl Methylsulfanyl Acetate

Regioselective and Stereoselective Synthetic Pathways

The construction of 2-Phenoxyethyl (methylsulfanyl)acetate is primarily a challenge of regioselective bond formation. As the molecule is achiral, stereoselectivity is not a factor in its synthesis. The key is the selective reaction at the primary alcohol of 2-phenoxyethanol (B1175444) and the correct incorporation of the (methylsulfanyl)acetate moiety.

The most direct pathway to the target molecule involves the esterification of 2-phenoxyethanol with (methylsulfanyl)acetic acid or an activated derivative. Since 2-phenoxyethanol possesses a single primary hydroxyl group, reactions at this site are inherently regioselective. nih.gov

Several established esterification protocols can be employed:

Fischer-Speier Esterification : This classical method involves reacting 2-phenoxyethanol with (methylsulfanyl)acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation with a suitable solvent like toluene.

Acyl Chloride Method : For a more reactive approach, (methylsulfanyl)acetic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (methylsulfanyl)acetyl chloride reacts readily with 2-phenoxyethanol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is often faster and proceeds under milder conditions than Fischer esterification.

Carbodiimide-Mediated Coupling : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct coupling of 2-phenoxyethanol and (methylsulfanyl)acetic acid. This method is highly efficient and operates under very mild conditions, avoiding the harshness of strong acids or the preparation of acyl chlorides.

The methylsulfanyl group [(S)-CH₃] in the target molecule is introduced as part of the carboxylic acid component. Therefore, the primary strategy involves the prior synthesis of (methylsulfanyl)acetic acid. This precursor is typically prepared via a nucleophilic substitution reaction.

The most common route is the S-alkylation of a thiolate with a halo-acetic acid derivative. Specifically, sodium thiomethoxide (NaSCH₃) is reacted with sodium chloroacetate (B1199739). The thiomethoxide anion acts as a potent nucleophile, displacing the chloride from the α-carbon of the chloroacetate to form the C-S bond, yielding the sodium salt of (methylsulfanyl)acetic acid, which is then neutralized. researchgate.net This precursor provides the complete methylsulfanyl acetate (B1210297) fragment required for the subsequent esterification step described in section 2.1.1.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical pathway based on established MCRs like the Ugi or Passerini reaction can be conceptualized.

For instance, a modified Ugi four-component reaction could theoretically be designed. nih.gov This might involve the reaction of 2-phenoxyacetaldehyde (derived from the oxidation of 2-phenoxyethanol), an amine, an isocyanide, and a sulfur-containing carboxylic acid. Subsequent chemical transformations of the resulting Ugi product would be necessary to yield the final target structure. Such MCR-based strategies, though requiring more development, hold promise for rapid and diversity-oriented synthesis of related ester derivatives. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient and sustainable synthesis of esters. Both homogeneous and heterogeneous catalysts are employed to facilitate the esterification and, in some cases, the thioether formation steps, offering distinct advantages in terms of activity, selectivity, and process manageability.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in ester synthesis due to their high activity and mild reaction conditions. nih.gov For the esterification of 2-phenoxyethanol, common homogeneous catalysts include:

Brønsted Acids : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts that protonate the carbonyl oxygen of (methylsulfanyl)acetic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-phenoxyethanol. researchgate.net

Lewis Acids : Metal salts such as zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) can also catalyze the reaction. acs.org The Lewis acidic metal center coordinates to the carbonyl oxygen, activating the carboxylic acid in a manner similar to protonation. These catalysts can sometimes offer higher selectivity and easier workup compared to strong Brønsted acids.

The table below summarizes typical homogeneous catalysts used in esterification reactions analogous to the synthesis of this compound.

CatalystCatalyst TypeTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Brønsted AcidReflux in Toluene, Water RemovalLow Cost, High ActivityCorrosive, Difficult to Remove
p-Toluenesulfonic Acid (p-TsOH)Brønsted AcidReflux in Toluene, Water RemovalSolid, Easier to Handle than H₂SO₄Requires Neutralization
Zinc Acetate (Zn(OAc)₂)Lewis Acid150-170 °C, Solvent-FreeHigh Efficiency, Recyclable in some systemsHigher Temperatures Needed
DCC/DMAPCoupling AgentsRoom Temp, Anhydrous Solvent (e.g., CH₂Cl₂)Very Mild Conditions, High YieldStoichiometric Waste (DCU), High Cost

Heterogeneous catalysts offer significant environmental and process advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture and potential for recycling. nih.gov For the synthesis of this compound via esterification, solid acid catalysts are the most relevant.

Ion-Exchange Resins : Strongly acidic resins like Amberlyst-15, which consist of a polymer matrix functionalized with sulfonic acid groups, are highly effective for esterification. researchgate.netiscre.org They function as solid-supported Brønsted acids, enabling high conversions under moderate temperatures while being easily filtered off post-reaction.

Zeolites and Clays (B1170129) : Materials such as zeolites (e.g., H-ZSM-5) and acid-activated clays can also serve as solid acid catalysts. Their porous structure can provide shape selectivity, and they are thermally stable, allowing for use at higher temperatures.

Sulfated Zirconia : This is a superacidic solid catalyst known for its high activity in various acid-catalyzed reactions, including esterification. It can promote the reaction efficiently, often with better performance than simpler solid acids. researchgate.net

The use of these catalysts aligns with the principles of green chemistry by minimizing corrosive waste and allowing for continuous flow processes.

The following table presents comparative data for different heterogeneous catalysts in a model esterification reaction between an alcohol and a carboxylic acid.

CatalystCatalyst TypeTemperature (°C)Acid Conversion (%)Key Features
Amberlyst-15Sulfonated Resin70~15Easily Separable, Reusable, Moderate Activity
Dowex 50WXSulfonated Resin70~35Higher Activity than Amberlyst-15
Sulfated ZirconiaSolid Superacid130>95High Activity, High Temperature Required
Zeolite H-ZSM-5Microporous Solid Acid100-150Variable (60-90)Shape Selectivity, Thermally Stable

Data adapted from analogous esterification systems for comparative purposes. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Production

The integration of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. For the production of this compound, these principles can be applied through innovative reaction systems and by optimizing reaction efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. iolcp.com In the synthesis of esters similar to this compound, solvent-free systems have demonstrated significant advantages. These systems can lead to higher substrate and product concentrations, which in turn can improve reaction rates and selectivity. mdpi.com The purification process is also simplified, reducing the number of downstream processing steps. mdpi.com

One approach to achieving solvent-free conditions is to utilize one of the reactants as the solvent. For instance, in the synthesis of related esters, acetic anhydride (B1165640) or ethyl acetate has been used not only as a reagent but also as the reaction medium. mdpi.comfrontiersin.org This approach, known as a stoichiometric solvent-free protocol, can significantly reduce the generation of waste. frontiersin.org Research on the enzymatic synthesis of esters has also shown the potential of solvent-free systems, where the enzyme directly acts on the substrates, leading to mild reaction conditions and high substrate concentration. mdpi.com While direct studies on this compound are not prevalent, the successful application of these methods to analogous compounds suggests their potential viability.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Systems

Feature Solvent-Based System Solvent-Free/Reduced-Solvent System
Environmental Impact Higher, due to solvent use and disposal Lower, reduced volatile organic compound (VOC) emissions
Process Complexity More complex purification steps Simplified purification
Reactant Concentration Lower Higher, potentially leading to faster reactions

| Safety | Increased risks associated with flammable/toxic solvents | Improved safety profile |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. primescholars.comrsc.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.com Addition and rearrangement reactions are often cited as having high atom economy. nih.gov

To optimize the atom economy in the synthesis of this compound, synthetic routes should be designed to minimize the formation of byproducts. This involves careful selection of reagents and reaction types. For example, a synthesis pathway that proceeds via an addition reaction would inherently have a better atom economy than a substitution reaction that generates a leaving group as a byproduct.

Table 2: Key Metrics for Reaction Efficiency

Metric Description Goal for Greener Synthesis
Atom Economy (%) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 rsc.org Maximize
Chemical Yield (%) (Actual amount of product obtained / Theoretical amount of product) x 100 Maximize
Reaction Mass Efficiency (RME) (%) (Mass of desired product / Total mass of reactants) x 100 Maximize

| E-Factor | Total mass of waste / Mass of product | Minimize |

Advanced Spectroscopic Characterization Techniques in 2 Phenoxyethyl Methylsulfanyl Acetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For a compound like 2-Phenoxyethyl (methylsulfanyl)acetate, multi-dimensional NMR techniques would be invaluable for assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in confirming the connectivity between the phenoxyethyl group and the (methylsulfanyl)acetate moiety. Solid-state NMR could provide insights into the compound's structure in its crystalline or amorphous forms. However, no specific NMR studies for this compound have been reported.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. Techniques such as tandem mass spectrometry (MS/MS) would allow for the detailed analysis of fragmentation patterns, which could confirm the structural integrity of this compound. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be essential for assessing the purity of the compound and analyzing it within complex mixtures. At present, there is no available mass spectrometry data specific to this molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods would be expected to identify characteristic absorptions for the ester carbonyl group, the ether linkage, the aromatic ring, and the methylsulfanyl group. While the expected spectral regions for these functional groups are well-established, specific IR and Raman spectra for this compound have not been published.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Information

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum reveals the characteristic vibrational frequencies of different bonds. For "this compound," the spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups.

The presence of the ester group would be indicated by a strong carbonyl (C=O) stretching vibration, typically appearing in the range of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would produce distinct bands. The phenoxy group would be identifiable by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, usually observed between 1600 and 1450 cm⁻¹. The (methylsulfanyl) group would likely show C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum.

Hypothetical FTIR Data for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H Stretch (Aromatic)Phenoxy Group
2980-2850C-H Stretch (Aliphatic)Ethyl & Methyl Groups
1750-1735C=O StretchEster
1600-1450C=C Stretch (Aromatic Ring)Phenoxy Group
1250-1000C-O StretchEster & Ether
800-600C-S StretchMethylsulfanyl Group

Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman spectroscopy is a specialized technique that can provide detailed information about the vibrational modes coupled to an electronic transition. By exciting the molecule with a laser wavelength that corresponds to an electronic absorption band, the Raman signals of specific chromophores are selectively enhanced. nih.govnorthwestern.edu

For "this compound," the primary chromophore is the phenoxy group. If a laser wavelength within the π → π* transition of the aromatic ring is used, the vibrational modes of the phenoxy group would be significantly enhanced in the Raman spectrum. This enhancement would allow for a detailed analysis of the skeletal vibrations of the aromatic ring, providing insights into its electronic structure and how it is influenced by the rest of the molecule. This technique could be particularly useful for studying charge-transfer interactions within the molecule. northwestern.edu

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. uzh.ch The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. fiveable.melibretexts.org The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. fiveable.me

In "this compound," the primary chromophore is the phenoxy group. The aromatic ring gives rise to π → π* transitions, which are typically observed in the ultraviolet region. slideshare.net The presence of the ether oxygen and the sulfur atom with their non-bonding electrons (n electrons) could also lead to n → π* or n → σ* transitions. youtube.com The n → π* transitions, if present, would likely be of lower intensity and might be obscured by the stronger π → π* absorptions. uzh.ch The sulfur atom's non-bonding electrons could also contribute to n → σ* transitions. youtube.com

Analysis of the UV-Visible spectrum would allow for the determination of the maximum absorption wavelengths (λmax), which are indicative of the energy gaps between the electronic orbitals.

Expected Electronic Transitions for this compound

Transition TypeAssociated Chromophore/Functional GroupExpected Wavelength Region
π → πPhenoxy Group (Aromatic Ring)Ultraviolet (200-300 nm)
n → πCarbonyl Group (Ester)Ultraviolet (near 300 nm)
n → σ*Ether Oxygen, Sulfur AtomFar Ultraviolet (<200 nm)

Computational Chemistry and Theoretical Studies on 2 Phenoxyethyl Methylsulfanyl Acetate

Molecular Geometry and Conformational Analysis via Quantum Chemistry

To understand the three-dimensional structure of 2-Phenoxyethyl (methylsulfanyl)acetate, a comprehensive conformational analysis would be required.

Potential Energy Surface Exploration and Conformational Isomers

The initial step would involve exploring the molecule's potential energy surface. This process identifies all possible stable arrangements of the atoms, known as conformational isomers or conformers. Due to the rotational freedom around several single bonds—notably the C-O and C-S bonds—this molecule is expected to have multiple low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature.

Bond Length, Bond Angle, and Torsional Angle Analysis

Following the identification of the most stable conformer(s), quantum chemical calculations, likely employing Density Functional Theory (DFT) methods, would be used to determine precise geometric parameters. This would yield a detailed picture of the molecule's structure.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AnglePredicted Value
Bond LengthC=OData not available
C-O (ester)Data not available
C-SData not available
O-C (ether)Data not available
Bond AngleO=C-OData not available
C-S-CData not available
C-O-C (ether)Data not available
Torsional AngleC-O-C-CData not available
O-C-S-CData not available

Note: This table is for illustrative purposes only. The values require specific computational studies to be determined.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their spatial distribution, would indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter for assessing the molecule's kinetic stability. From these energies, various reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, could be calculated.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices for this compound

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity Index (ω)Data not available

Note: This table is for illustrative purposes only and requires specific computational data.

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution, often visualized using an electrostatic potential (ESP) map, would reveal the electron-rich and electron-poor regions of the molecule. The ESP map is invaluable for predicting intermolecular interactions, including hydrogen bonding and other non-covalent interactions. It would highlight the negative potential around the carbonyl and ether oxygen atoms, indicating their role as hydrogen bond acceptors, and any regions of positive potential that could be susceptible to nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the stretching and bending modes of the molecule's various functional groups.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

There is currently no available research that reports the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are commonly employed to predict these parameters, which are invaluable for the structural elucidation of novel compounds. However, such theoretical data for the target molecule has not been documented.

Prediction of Vibrational Frequencies and Electronic Transitions

Similarly, the scientific literature lacks any studies on the prediction of vibrational frequencies and electronic transitions for this compound. Theoretical vibrational analysis, typically performed using methods like DFT, provides insights into the infrared and Raman spectra of a molecule, corresponding to its fundamental vibrational modes. Furthermore, the prediction of electronic transitions via methods such as Time-Dependent DFT (TD-DFT) is crucial for understanding a molecule's UV-Vis absorption spectrum and its photophysical properties. No such theoretical investigations have been reported for this specific compound.

Intermolecular Interactions and Self-Assembly Studies

The exploration of intermolecular forces and the potential for self-assembly are critical areas of modern chemical research. However, for this compound, there is a notable absence of studies in this domain.

Hydrogen Bonding Networks and Aromatic Stacking Interactions

There are no documented studies on the hydrogen bonding networks or aromatic stacking interactions of this compound. While the molecule possesses a phenoxy group capable of participating in π-π stacking interactions, and ester and ether functionalities that could act as hydrogen bond acceptors, no computational or experimental studies have been published to characterize these potential non-covalent interactions.

Crystal Structure Prediction and Polymorphism

To date, there has been no research published on the crystal structure prediction or polymorphism of this compound. The determination of a molecule's crystal structure is fundamental to understanding its solid-state properties. Computational methods for crystal structure prediction are often used to explore possible polymorphic forms, which can have significant implications for a compound's physical properties. This area remains uninvestigated for this compound.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on "this compound" to generate the detailed article as per the provided outline. The applications and roles described, such as its use as a specific synthon for complex molecular architectures, in the construction of functionalized heterocyclic compounds, or as a monomer in advanced polymer synthesis, are not documented for this particular compound in the public domain.

Searches for "this compound" yield information on structurally related but distinct molecules, such as:

Ethyl (methylsulfanyl)acetate and Methyl (methylsulfanyl)acetate : These compounds share the (methylsulfanyl)acetate group but have simple ethyl or methyl esters instead of the 2-phenoxyethyl group. nih.govthegoodscentscompany.commatrix-fine-chemicals.com

2-Phenoxyethyl acrylate : This compound contains the 2-phenoxyethyl group and is noted for its use in polymer synthesis, but it is an acrylate, not a (methylsulfanyl)acetate. researchgate.net

2-Phenoxyethyl isobutyrate : This molecule features the 2-phenoxyethyl group but is an isobutyrate ester. google.com

While general methodologies exist for synthesizing heterocyclic compounds and modifying polymers, there is no specific evidence linking "this compound" to these advanced applications. chemmethod.comnih.govkuraray.com To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," it is not possible to create the article without speculating or misrepresenting data from related compounds. Therefore, the requested content cannot be generated at this time.

Exploration of Biological Activities in Non Human Contexts

Biochemical Interactions and Modulation of Non-Human Biological Systems

Elucidation of Molecular Targets in Cellular Models (non-human)

Further research and synthesis of "2-Phenoxyethyl (methylsulfanyl)acetate" would be required to investigate and establish any of the biological activities outlined. At present, this compound remains uncharacterized in the scientific literature concerning its effects on biological systems.

Structure-Activity Relationship (SAR) Studies for Non-Human Biological Endpoints

This section would have delved into the relationship between the chemical structure of this compound and its biological effects on various non-human organisms or biological systems. SAR studies are crucial in medicinal chemistry and toxicology for understanding how specific molecular features contribute to a compound's activity, allowing for the design of more potent or selective molecules.

Design and Synthesis of Analogs for SAR Probing in Non-Human Systems

A critical component of SAR studies involves the creation of structural analogs. This subsection was planned to detail the rational design and chemical synthesis of molecules structurally similar to this compound. By systematically modifying parts of the molecule—such as the phenoxyethyl group, the methylsulfanyl moiety, or the acetate (B1210297) portion—researchers can probe which components are essential for its biological effects. However, without any foundational research on the parent compound, a discussion on the design and synthesis of its analogs remains purely hypothetical.

Due to the absence of any published research, the creation of detailed research findings and data tables, as requested, is not possible. The scientific community has yet to explore the potential biological activities and structure-activity relationships of this compound. Future research would first need to focus on the synthesis and basic characterization of this compound before any exploration of its biological properties could commence.

Table of Compounds

Environmental Transformation and Degradation Mechanisms Academic Focus

Photolytic Pathways and Degradation Product Identification

No data is available on the photolytic degradation of 2-Phenoxyethyl (methylsulfanyl)acetate, including the identification of its degradation products.

Biodegradation Kinetics and Metabolite Characterization in Environmental Media

Specific studies on the biodegradation kinetics and the characterization of metabolites of this compound in aquatic or terrestrial environments could not be found.

Information regarding the specific microbial pathways involved in the degradation of this compound is not documented in the available literature.

There is no available research identifying the specific enzymes responsible for the biotransformation of this compound.

Hydrolytic Stability and Transformation in Aqueous Systems

Data on the hydrolytic stability and transformation products of this compound in aqueous systems is not available.

Advanced Analytical Techniques for Environmental Metabolite Profiling

While general advanced analytical techniques exist for metabolite profiling, their specific application to identify and quantify the environmental metabolites of this compound has not been reported in the scientific literature.

Future Research Directions and Emerging Opportunities for 2 Phenoxyethyl Methylsulfanyl Acetate

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 2-Phenoxyethyl (methylsulfanyl)acetate backbone, which contains both C–S and C–O bonds, is critical for enabling its study and application. Future research will likely focus on developing catalytic systems that offer high atom economy, selectivity, and sustainability.

Traditional methods for thioether and ester synthesis often rely on stoichiometric reagents and harsh conditions. researchgate.net Modern catalysis offers milder and more efficient alternatives. Recent advances in the synthesis of thioesters and thioethers have highlighted the power of photocatalysis, transition-metal catalysis, and enzymatic methods. researchgate.netrsc.orgthieme-connect.de

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool for C–S bond formation under mild conditions. rsc.orgorganic-chemistry.org Future work could explore a one-pot, three-component coupling of a phenoxyethanol (B1677644) derivative, a sulfur source, and an acetylating agent, driven by a suitable photocatalyst. acs.org This approach avoids the use of foul-smelling thiols and can often be performed at room temperature, representing a green synthetic route. researchgate.net For instance, a visible-light-driven method using thiobenzoic acid as a dual-purpose reagent—acting as both a one-electron reducing agent and a reactant—could be adapted for this synthesis. organic-chemistry.org

Transition-Metal Catalysis: Palladium and nickel-catalyzed cross-coupling reactions are robust methods for C–S bond formation. thieme-connect.dersc.org Research could focus on developing catalysts that can selectively form the thioether linkage in the presence of the ester and ether functionalities. For example, catalyst systems employing specific phosphine (B1218219) ligands have shown high efficacy for coupling thiols with aryl and alkyl halides at room temperature. thieme-connect.de An alternative strategy involves the catalytic hydrogenation of thioesters, which has recently been achieved using ruthenium-based pincer complexes, a reaction previously undocumented due to catalyst poisoning by the thiol product. nih.govacs.org

Biocatalysis: Enzymatic catalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Lipases and esterases could be explored for the selective acetylation step, while enzymes involved in sulfur metabolism could potentially be engineered to catalyze the C–S bond formation.

A comparative overview of potential catalytic strategies is presented in Table 1.

Catalyst TypePrecursorsKey AdvantagesPotential Challenges
Photocatalysis Phenoxyethanol derivative, sulfur surrogate (e.g., disulfide), acetylating agentMild reaction conditions, high functional group tolerance, avoids odorous thiols. organic-chemistry.orgresearchgate.netCatalyst screening required, potential for side reactions under irradiation.
Transition-Metal Catalysis Phenoxyethyl halide, methylthiolate, acetic anhydride (B1165640)High yields, well-established methodology, good substrate scope. thieme-connect.deCatalyst cost (e.g., Palladium), potential for catalyst poisoning by sulfur. rsc.org
Biocatalysis Phenoxyethyl (methyl)thiol, acetyl donorHigh selectivity (chemo-, regio-, enantio-), green reaction conditions.Enzyme discovery and engineering, substrate scope limitations.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of this compound and its Derivatives. This interactive table summarizes the advantages and challenges of different catalytic approaches.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Retrosynthesis

Property Prediction: Before undertaking extensive laboratory synthesis, ML models can predict a wide range of physicochemical and biological properties. Deep learning models, trained on vast chemical databases, can forecast properties such as solubility, stability, toxicity, and even potential biological activities based solely on the molecule's structure. ulster.ac.uknih.gov For example, graph neural networks can learn structure-property relationships to estimate parameters relevant for materials science, such as thermal stability or electronic properties. acs.org This in-silico screening can prioritize synthetic efforts and guide the design of derivatives with desired characteristics.

AI/ML ApplicationDescriptionPotential Impact on Research
Property Prediction Use of trained models (e.g., Graph Neural Networks, Deep Neural Networks) to forecast physicochemical properties (solubility, logP, etc.) and potential bioactivity from molecular structure. ulster.ac.ukPrioritizes synthetic targets; guides derivative design for specific applications; reduces experimental costs.
Retrosynthesis Algorithmic deconstruction of the target molecule into available starting materials using reaction databases and prediction models. acs.orgatomfair.comAccelerates synthesis planning from weeks to minutes; identifies novel and more efficient synthetic routes. chemcopilot.com
Reaction Optimization ML algorithms analyze experimental data to predict optimal reaction conditions (catalyst, solvent, temperature) for maximizing yield and minimizing byproducts.Reduces the number of experiments needed for process development; improves reaction efficiency and sustainability.

Table 2: Applications of AI and Machine Learning in the Study of this compound. This interactive table outlines how computational tools can accelerate the research and development cycle for this compound.

Exploration of Supramolecular Chemistry and Self-Assembly

The combination of an aromatic ring, a flexible ether linkage, and a polar thioester group within this compound suggests a propensity for forming ordered, non-covalent structures through self-assembly. Research in this area could unlock applications in nanotechnology and materials science.

The driving forces for self-assembly are non-covalent interactions such as π–π stacking, hydrogen bonding, and van der Waals forces. sigmaaldrich.comsigmaaldrich.com The phenoxy group can participate in π–π stacking, a key interaction in the formation of supramolecular polymers from aromatic compounds. nih.govacs.org The thioether and ester moieties introduce polarity and the potential for dipole-dipole interactions and weak hydrogen bonding.

Future studies could investigate the self-assembly of this compound on surfaces, such as gold, where thioethers are known to form well-ordered self-assembled monolayers (SAMs). tufts.edunih.gov Unlike thiols, thioethers often lie parallel to the surface, which allows for dimensional control of the assembly. nih.gov The properties of these SAMs could be tuned by modifying the substituents on the phenoxy ring.

Furthermore, in solution or in the solid state, derivatives of this molecule could be designed to form higher-order structures like nanofibers, gels, or liquid crystals. The interplay between the aromatic stacking and the flexible side chain is crucial for controlling the morphology of the resulting supramolecular polymers. nih.gov

Design and Synthesis of Derivatives for Targeted Biological Probes (non-human)

The inherent chemical functionalities of this compound make it an attractive scaffold for the development of targeted biological probes for non-human applications, such as in vitro biochemical assays or environmental sensing.

The ester group is a key feature, as it can be hydrolyzed by esterase enzymes. nih.gov This enzymatic activity can be harnessed to create "activatable" fluorescent probes. A common design strategy involves attaching a fluorophore to the scaffold in a way that its fluorescence is quenched. Cleavage of the ester bond by a target esterase would release the fluorophore, leading to a "turn-on" fluorescent signal. nih.gov This approach is widely used to detect and quantify enzyme activity in various biological samples. nih.gov

Future research could focus on synthesizing derivatives where the phenoxy or methylsulfanyl groups are replaced with fluorophores or other reporter groups. The specificity of the probe could be tuned by modifying the structure to favor hydrolysis by a particular subclass of esterases. Near-infrared (NIR) fluorescent probes are particularly valuable for biological imaging due to deeper tissue penetration and lower background autofluorescence. nih.govresearchgate.net

Probe Design StrategyTargetMechanism of ActionPotential Application
Esterase-Activatable Probe Esterase enzymesEnzymatic cleavage of the ester bond releases a quenched fluorophore, causing a "turn-on" fluorescence signal. nih.govnih.govQuantifying enzyme activity in cell lysates, environmental water testing for specific hydrolases.
Organelle-Targeting Probe Specific cellular compartments (e.g., lysosomes, mitochondria)Introduction of targeting moieties (e.g., morpholine (B109124) for lysosomes, triphenylphosphonium for mitochondria). rsc.orgVisualizing organelle morphology and function in non-human cell lines (e.g., plant, yeast).
Metal Ion Sensor Specific metal ionsIncorporation of a chelating group that exhibits a change in fluorescence upon binding to a metal ion.Detecting heavy metal contamination in environmental samples.

Table 3: Potential Designs for Biological Probes Derived from this compound. This interactive table details strategies for creating functional probes for non-human biological and environmental analysis.

Advanced Materials Applications Beyond Current Scope

The unique combination of a flexible ether linkage and a sulfur-containing group suggests that this compound could serve as a monomer or building block for advanced functional materials.

Organosulfur Polymers for Energy Storage: Organosulfur compounds are being actively investigated as cathode materials for next-generation rechargeable batteries, such as lithium-sulfur (Li-S) batteries. nih.govresearchgate.net These materials can offer high theoretical capacities based on the reversible cleavage and formation of sulfur-sulfur or carbon-sulfur bonds. nih.gov Polymers derived from this compound could be designed to have high sulfur content and favorable electrochemical properties. The phenoxy group could enhance thermal stability and influence the polymer's morphology. Copolymerization of sulfur with functional monomers is a promising strategy to suppress the dissolution of polysulfides, a major challenge in Li-S batteries. researchgate.netrsc.org

Optoelectronic Materials: The phenoxy moiety is a component of many organic molecules used in optoelectronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. While the current scaffold is not inherently conjugated, derivatives could be designed to incorporate it into larger π-conjugated systems. The thioether linkage can influence the electronic properties, such as the HOMO/LUMO energy levels, of the final material. The flexibility of the ethyl chain could be used to tune the solubility and film-forming properties of these materials.

Future research in this area would involve the synthesis of polymers from this compound derivatives and the characterization of their thermal, electrochemical, and photophysical properties to assess their suitability for these advanced applications.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).
  • Waste Management: Segregate sulfur-containing waste for specialized disposal to prevent environmental contamination .

What role does the methylsulfanyl group play in the compound’s electronic and reactivity profile?

Advanced
The methylsulfanyl (-S-CH₃) group acts as an electron-donating substituent, stabilizing adjacent electrophilic centers (e.g., ester carbonyl) via resonance. Computational studies (e.g., Natural Bond Orbital analysis) reveal its impact on charge distribution, enhancing nucleophilic attack susceptibility. Comparative studies with non-sulfur analogs (e.g., phenoxyethyl acetate) show reduced reactivity in nucleophilic acyl substitution, underscoring the sulfur’s electronic influence .

How can researchers validate the purity of this compound for biological assays?

Q. Advanced

  • HPLC-PDA/MS: Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. MS detection confirms molecular integrity.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content.
  • Biological Controls: Include negative controls (e.g., solvent-only) in enzyme inhibition assays to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.